molecular formula C26H28N2O7S B3734557 ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate

ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate

Cat. No.: B3734557
M. Wt: 512.6 g/mol
InChI Key: IDXHAPMDIRWMGC-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate is a complex organic compound with a molecular formula of C26H28N2O7S . This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonyl group, and a dimethoxyphenyl group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, glycine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels, ensuring the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Scientific Research Applications

Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl group may interact with cellular receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7S/c1-5-35-26(30)19-8-10-20(11-9-19)27-25(29)17-28(21-12-6-18(2)7-13-21)36(31,32)22-14-15-23(33-3)24(16-22)34-4/h6-16H,5,17H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHAPMDIRWMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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